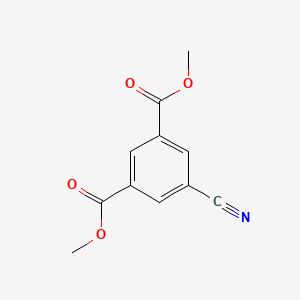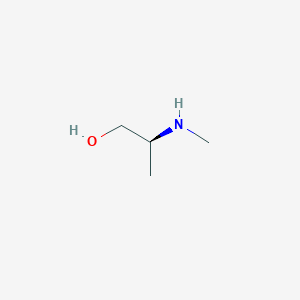
Dimethyl 5-Cyanoisophthalate
Overview
Description
Dimethyl 5-Cyanoisophthalate is a versatile compound with the molecular formula C₁₁H₉NO₄ and a molecular weight of 219.2 g/mol . It is a white crystalline powder commonly used in organic synthesis and pharmaceutical research. This compound has shown various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 5-Cyanoisophthalate can be synthesized through various methods. One common approach involves the esterification of 5-cyanoisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized for high yield and purity, and the product is typically purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-Cyanoisophthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 5-Carboxyisophthalic acid.
Reduction: Dimethyl 5-aminomethylisophthalate.
Substitution: Various substituted isophthalates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5-Cyanoisophthalate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl 5-Cyanoisophthalate involves its interaction with molecular targets such as potassium channels . These channels are crucial for regulating cellular functions, and the compound’s interaction with them can modulate various physiological processes. Additionally, it has been shown to enhance the bioavailability of ginsenosides, which are active components in herbal medicine .
Comparison with Similar Compounds
- Dimethyl fumarate
- Entecavir
- Cefmetazole
- Tenofovir
- Isoproterenol
Comparison: Dimethyl 5-Cyanoisophthalate is unique due to its versatile applications in different fields, including its interaction with potassium channels and its use as an electrode material . While similar compounds like dimethyl fumarate and entecavir have specific applications in medicine, this compound’s broad range of uses in chemistry, biology, and industry sets it apart .
Properties
IUPAC Name |
dimethyl 5-cyanobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBJSDVXWATFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480499 | |
| Record name | 5-Cyano-dimethylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23340-69-4 | |
| Record name | 5-Cyano-dimethylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Nitrobenzo[d]isoxazol-3-ol](/img/structure/B1601002.png)






![(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1601015.png)
![6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1601016.png)




